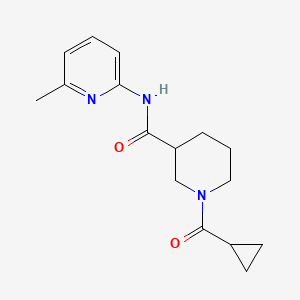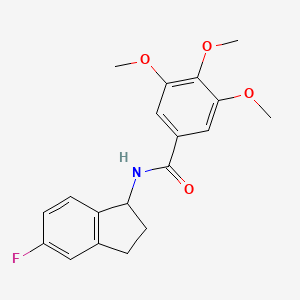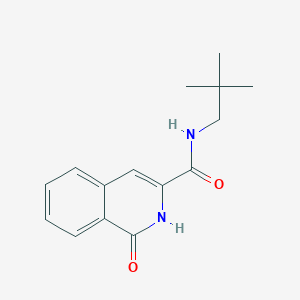
1-(2-Methyl-4-pyrimidin-2-ylsulfanylphenyl)-3-(1-pyridin-4-ylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-4-pyrimidin-2-ylsulfanylphenyl)-3-(1-pyridin-4-ylethyl)urea is a chemical compound that has gained significant attention in scientific research. This compound is also known as P38α MAPK inhibitor and is used in various biochemical and physiological studies. In
Mécanisme D'action
1-(2-Methyl-4-pyrimidin-2-ylsulfanylphenyl)-3-(1-pyridin-4-ylethyl)urea inhibits the activity of P38α MAPK by binding to its ATP-binding site. This prevents the activation of downstream signaling pathways, leading to the inhibition of inflammation, stress response, and apoptosis. The inhibition of P38α MAPK also affects cellular processes such as cell cycle regulation, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methyl-4-pyrimidin-2-ylsulfanylphenyl)-3-(1-pyridin-4-ylethyl)urea depend on the specific research application. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease research, it has been shown to reduce neuroinflammation and improve cognitive function. In arthritis research, it has been shown to reduce joint inflammation and improve joint function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Methyl-4-pyrimidin-2-ylsulfanylphenyl)-3-(1-pyridin-4-ylethyl)urea in lab experiments include its potency and specificity for P38α MAPK inhibition. It is also relatively easy to synthesize and has been extensively studied in various research applications. However, the limitations include its potential toxicity and the need for careful handling and storage. It is also important to note that the effects of this compound may vary depending on the specific research application and cell type used.
Orientations Futures
For research on 1-(2-Methyl-4-pyrimidin-2-ylsulfanylphenyl)-3-(1-pyridin-4-ylethyl)urea include the development of more potent and selective P38α MAPK inhibitors. This could lead to the development of new therapies for various diseases, including cancer, Alzheimer's disease, and arthritis. Further studies are also needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, research on the use of this compound in combination with other drugs or therapies could lead to improved treatment options for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Methyl-4-pyrimidin-2-ylsulfanylphenyl)-3-(1-pyridin-4-ylethyl)urea involves a series of reactions. The starting material is 2-methyl-4-pyrimidin-2-ylsulfanylphenol, which is reacted with 1-bromo-4-(pyridin-4-yl)butane to form 1-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)-4-(pyridin-4-yl)butan-1-ol. This intermediate is then reacted with chloroformamidine hydrochloride to form 1-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)-3-(pyridin-4-yl)urea. The final step involves the deprotection of the sulfhydryl group to form the desired compound.
Applications De Recherche Scientifique
1-(2-Methyl-4-pyrimidin-2-ylsulfanylphenyl)-3-(1-pyridin-4-ylethyl)urea is used in various scientific research applications. It is a potent inhibitor of P38α MAPK, which is a key signaling molecule involved in inflammation, stress response, and apoptosis. This compound is used to study the role of P38α MAPK in various diseases, including cancer, Alzheimer's disease, and arthritis. It is also used to study the effect of P38α MAPK inhibition on cellular processes such as cell cycle regulation, gene expression, and protein synthesis.
Propriétés
IUPAC Name |
1-(2-methyl-4-pyrimidin-2-ylsulfanylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-13-12-16(26-19-21-8-3-9-22-19)4-5-17(13)24-18(25)23-14(2)15-6-10-20-11-7-15/h3-12,14H,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORTXUQFNGEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC=CC=N2)NC(=O)NC(C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)
![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)

![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)

![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)
![1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B7566502.png)
